molecular formula C10H10ClNO2 B6630886 N-(2-chloroprop-2-enyl)-3-hydroxybenzamide

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide

Cat. No.: B6630886
M. Wt: 211.64 g/mol
InChI Key: JDEXIJIEGPCUSI-UHFFFAOYSA-N
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Description

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is an organic compound that features a benzamide core substituted with a 3-hydroxy group and a 2-chloroprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-chloroprop-2-enylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloroprop-2-enyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoyl chloride.

    Reduction: Formation of N-(2-propenyl)-3-hydroxybenzylamine.

    Substitution: Formation of N-(2-substituted-prop-2-enyl)-3-hydroxybenzamide derivatives.

Scientific Research Applications

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine: Related to the drug Rasagiline, used in the treatment of Parkinson’s disease.

    N-(2-chloroprop-2-enyl)aniline: A compound with similar structural features but different functional groups.

Uniqueness

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a 2-chloroprop-2-enyl group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(11)6-12-10(14)8-3-2-4-9(13)5-8/h2-5,13H,1,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEXIJIEGPCUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNC(=O)C1=CC(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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